molecular formula C24H26N4O3 B7710747 4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7710747
M. Wt: 418.5 g/mol
InChI Key: QUCVNYRQLNYIKK-UHFFFAOYSA-N
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Description

“4-ethoxy-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic compound. It contains a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline . The compound also has ethoxy, isobutyl, and methoxy functional groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental analysis like X-ray crystallography, it’s difficult to provide a detailed structural analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. Pyrazoloquinolines can participate in various reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. Some properties can be predicted using computational methods, but accurate determination often requires experimental measurement .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, investigating its potential biological activity, and assessing its safety .

properties

IUPAC Name

4-ethoxy-N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-5-31-18-8-6-16(7-9-18)24(29)26-22-20-13-17-12-19(30-4)10-11-21(17)25-23(20)28(27-22)14-15(2)3/h6-13,15H,5,14H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCVNYRQLNYIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN(C3=C2C=C4C=C(C=CC4=N3)OC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(3Z)-6-methoxy-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide

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